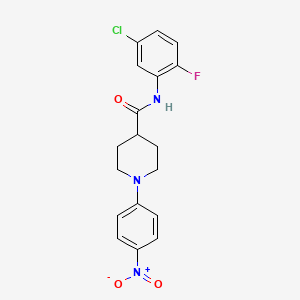![molecular formula C19H22N4O2 B4773637 5-isobutyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4773637.png)
5-isobutyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide
説明
5-isobutyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide is a chemical compound that belongs to the class of isoxazolecarboxamides. It is commonly known as IBPI or ML315. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
科学的研究の応用
IBPI has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory properties. IBPI has been found to inhibit the activity of several enzymes and signaling pathways that are involved in the development and progression of various diseases. It has also been shown to enhance the activity of immune cells, which can help in the treatment of autoimmune disorders.
作用機序
The mechanism of action of IBPI is not fully understood. However, it has been shown to inhibit the activity of several enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. IBPI has also been shown to inhibit the activity of HDAC6, which is involved in the regulation of protein degradation and cellular stress response.
Biochemical and Physiological Effects:
IBPI has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis, and enhance the activity of immune cells. IBPI has also been shown to reduce inflammation and oxidative stress, which can help in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of IBPI is its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory properties, which can help in the treatment of several diseases. However, IBPI has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. IBPI is also relatively expensive, which can limit its use in some laboratories.
将来の方向性
There are several future directions for the research on IBPI. One of the main directions is to further investigate its mechanism of action. Understanding the exact mechanism of action of IBPI can help in the development of more effective treatments for various diseases. Another direction is to investigate the potential of IBPI in combination therapy with other drugs. IBPI has been shown to enhance the activity of immune cells, which can help in the treatment of cancer. Combining IBPI with other immunotherapeutic agents can potentially improve the treatment outcomes. Finally, further studies are needed to investigate the safety and efficacy of IBPI in clinical trials. Clinical trials can provide valuable information on the potential therapeutic applications of IBPI in humans.
Conclusion:
In conclusion, 5-isobutyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide is a chemical compound that has potential therapeutic applications in various diseases. Its anti-inflammatory, anti-cancer, and immunomodulatory properties make it an attractive candidate for further research. The synthesis method of IBPI involves a multistep process, and its mechanism of action is not fully understood. Further research is needed to investigate its mechanism of action, potential in combination therapy, and safety and efficacy in clinical trials.
特性
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13(2)8-17-9-18(22-25-17)19(24)21-16-10-20-23(12-16)11-15-7-5-4-6-14(15)3/h4-7,9-10,12-13H,8,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUTYIXYHOBYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=NOC(=C3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-YL}-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B4773555.png)

![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4773576.png)
![3-({[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4773580.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4773596.png)
![N-(4-bromo-2-chlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4773604.png)
![methyl 2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4773612.png)
![butyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B4773613.png)

![N-[2-(dimethylamino)ethyl]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4773645.png)
![2-fluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4773649.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{3-[(4-methylphenyl)sulfonyl]propanoyl}piperazine](/img/structure/B4773660.png)
![ethyl 3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4773666.png)
![(3aR,7aS)-2-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4773680.png)